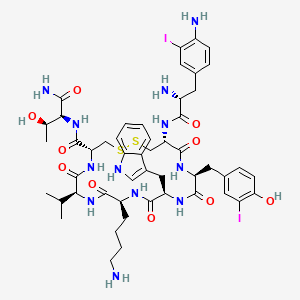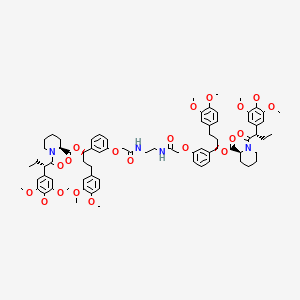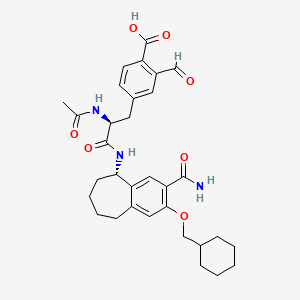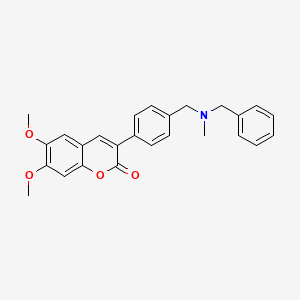![molecular formula C19H28N2O3 B1665650 3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione CAS No. 53873-21-5](/img/structure/B1665650.png)
3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione
Overview
Description
- It falls into the category of glutarimide tryptophan hydroxylase activation inhibitors .
- Notably, AGN-2979 exhibits antidepressant properties in rodent models of depression .
AGN-2979: is a compound with the IUPAC name .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for AGN-2979 are not widely documented.
- it’s essential to note that AGN-2979 is primarily used as a research tool rather than a commercially produced compound.
Chemical Reactions Analysis
- AGN-2979’s chemical reactivity involves interactions with tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis.
- While detailed reactions are scarce, AGN-2979 inhibits TPH activation, leading to decreased serotonin synthesis in the brain .
Scientific Research Applications
Neuroscience and Psychiatry: AGN-2979’s antidepressant properties make it valuable for studying mood disorders and serotonin regulation.
Pharmacology: Researchers explore its effects on serotonin pathways and potential therapeutic applications.
Drug Development: AGN-2979 serves as a lead compound for designing novel antidepressants.
Mechanism of Action
- AGN-2979 inhibits TPH activation, reducing serotonin synthesis.
- Molecularly, it targets TPH, affecting serotonin availability in the brain.
Comparison with Similar Compounds
- While direct analogs of AGN-2979 are limited, it shares similarities with other TPH inhibitors.
- Notable compounds include p-chlorophenylalanine (PCPA) and para-chloroamphetamine (PCA) .
Properties
CAS No. |
53873-21-5 |
|---|---|
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C19H28N2O3/c1-18(2)13-16(22)20-17(23)19(18,10-7-11-21(3)4)14-8-6-9-15(12-14)24-5/h6,8-9,12H,7,10-11,13H2,1-5H3,(H,20,22,23) |
InChI Key |
UJFNSGBGJMRZKS-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione AGN 2979 AGN 2979 hydrochloride AGN-2979 SC 48274 SC-48274 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














